![molecular formula C12H9N3O B2540611 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol CAS No. 1401319-10-5](/img/structure/B2540611.png)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are a significant class of heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives has been reported in various studies . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . Another study reported the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been analyzed in several studies . For example, the compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P21/c .Chemical Reactions Analysis
The chemical reactions involving triazolopyridine derivatives have been explored in various research . For instance, a study reported the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives have been reported in various studies . For instance, the compound 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one has been described with an empirical formula of C6H5N3O .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with your compound, have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazolopyridines, a family of compounds that includes your compound, have been found to have antifungal properties . This makes them potentially useful in the treatment of fungal infections.
Anxiolytic Properties
Triazolopyridines have also been found to have anxiolytic properties . This means they could potentially be used in the treatment of anxiety disorders.
Herbicidal Properties
Some triazolopyridines have been found to have herbicidal properties . This means they could potentially be used in the development of new herbicides.
Pesticidal Properties
In addition to their herbicidal properties, some triazolopyridines have been found to have pesticidal properties . This suggests they could be used in the development of new pesticides.
Antithrombotic and Anti-inflammatory Agents
Triazolopyridines have been found to have antithrombotic and anti-inflammatory properties . This suggests they could be used in the treatment of conditions such as blood clots and inflammation.
Antiproliferative Agents
Triazolopyridines have been found to have antiproliferative properties . This means they could potentially be used in the treatment of cancer, as antiproliferative agents can inhibit the growth of cancer cells.
Antidiabetic Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . This suggests they could potentially be used in the treatment of type II diabetes mellitus.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-5-3-4-9(8-10)12-14-13-11-6-1-2-7-15(11)12/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKMEZZKGQJPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



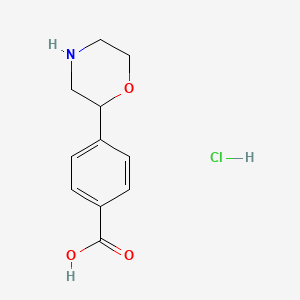
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)
![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)
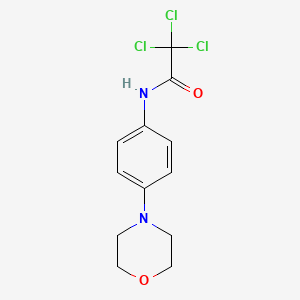
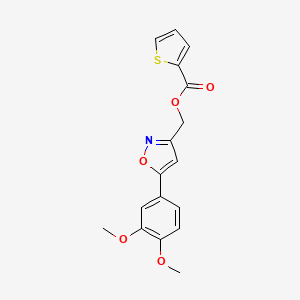
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)
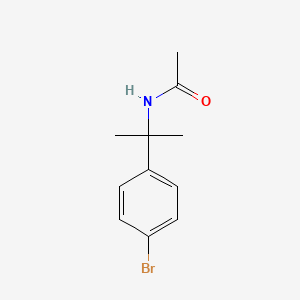
![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)
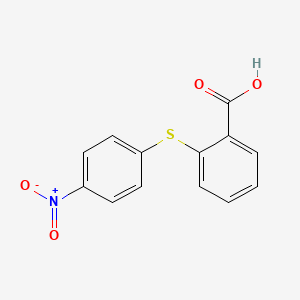
![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)